11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is a chemical compound with the CAS number 1704699-33-1. It belongs to the class of dibenzazocines, which are polycyclic aromatic compounds featuring nitrogen atoms in their structure. This compound is notable for its potential applications in pharmaceutical research and development due to its unique molecular structure and properties.
This compound can be sourced from various chemical suppliers and manufacturers specializing in organic compounds and research chemicals. It is available in different forms, typically as a hydrochloride salt, which enhances its solubility in aqueous solutions.
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine, hydrochloride is classified under:
The synthesis of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine generally involves multi-step organic reactions that may include cyclization and dehydrogenation processes. Specific methods can vary depending on the desired purity and yield.
The molecular structure of 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine features a complex arrangement of carbon rings with nitrogen atoms incorporated into the ring system.
The compound can participate in various chemical reactions typical of aromatic compounds:
The reaction pathways often depend on the substituents present on the aromatic rings and the reaction conditions employed (e.g., temperature, solvent).
The mechanism of action for 11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine is not extensively documented but is expected to involve interactions at cellular receptors or enzymes relevant to its potential therapeutic effects.
Further research into its pharmacodynamics would be necessary to elucidate specific pathways and interactions within biological systems.
11,12-Didehydro-5,6-dihydro-Dibenz[b,f]azocine has potential applications in:
This compound represents a significant area of interest for researchers looking to develop new drugs or materials based on its structural characteristics and reactivity profiles. Further studies are essential to fully understand its capabilities and applications in various scientific fields.
The synthesis of 11,12-didehydro-5,6-dihydro-dibenz[b,f]azocine relies on a sequence of cyclization and dehydrogenation steps to construct its strained azocine core. A foundational approach involves the condensation of ortho-diamine derivatives with phthalate esters or related bifunctional electrophiles. This method, adapted for diazocine systems, proceeds through a high-temperature cyclization to form the eight-membered dilactam intermediate 5,12-dihydrodibenzo[b,f][1,4]diazocine-6,11-dione (dibenzodiazocine-dione) [2]. Subsequent reduction of the lactam carbonyls using agents like lithium aluminium hydride (LiAlH₄) yields the saturated 5,6-dihydrodibenzazocine framework. A critical dehydrogenation step introduces the central alkyne moiety. This is achieved via bromination at the bridgehead positions (C11/C12) followed by double dehydrohalogenation using strong bases (e.g., KOH in ethylene glycol or DBU in refluxing xylene), generating the strained 11,12-didehydro functionality characteristic of the target compound [1].
Unexpected rearrangements under basic conditions highlight the system's reactivity. Treatment of secondary dilactam precursors with strong bases like sodium hydride (NaH) can induce ring contraction to 2-(2-aminophenyl)isoindoline-1,3-diones, diverting the synthetic pathway [2]. Careful control of base strength, temperature, and reaction time is therefore essential during dehydrohalogenation to maximize alkyne formation yield and minimize byproducts. Crystallographic analysis confirms the planar nature of the central heterocycle and the distortion induced by the fused benzene rings, influencing the alkyne's reactivity [2].
Table 1: Key Cyclization Methods for Azocine Core Synthesis
Building Blocks | Cyclization Conditions | Intermediate Formed | Key Transformation | Yield Range |
---|---|---|---|---|
Benzene-1,2-diamine + Dimethyl Phthalate | High-temperature melt or refluxing solvent (e.g., PPA) | 5,12-Dihydrodibenzo[b,f][1,4]diazocine-6,11-dione (Dilactam) | Reduction (LiAlH₄) → Saturated Azocine | 40-75% |
N1-Substituted Benzene-1,2-diamine + Dialkyl Phthalate | Refluxing acetic acid or polyphosphoric acid (PPA) | N-Substituted Dilactam | Reduction → N-Substituted Saturated Azocine | 30-65% |
Saturated Dibenzazocine | Br₂ (in CH₂Cl₂ or CCl₄), then KOH (ethylene glycol, heat) or DBU (xylene, reflux) | 11,12-Dibromo derivative → 11,12-Didehydro-5,6-dihydro-dibenz[b,f]azocine | Double Dehydrohalogenation | 45-80% (after dehydrohalogenation) |
While dehydrogenation is predominant, selective partial reduction strategies are crucial for accessing intermediates or probing the alkyne's reactivity. The 11,12-didehydro (alkyne) group exhibits sensitivity to standard catalytic hydrogenation conditions. However, modified catalytic systems enable controlled reductions:
The choice of reduction method significantly impacts the stereochemistry and electronic properties of the azocine system. Lindlar reduction provides access to the strained cis-alkene isomer, whereas dissolving metal reductions typically favor the more stable trans-alkene. The electron-withdrawing nature of the protonated nitrogen in the hydrochloride salt can also influence the reduction kinetics and selectivity of the alkyne moiety [1] [3].
Table 2: Catalytic/Reductive Modifications of the 11,12-Didehydro Group
Starting Material | Reduction Method | Conditions | Major Product | Primary Application |
---|---|---|---|---|
11,12-Didehydro-5,6-dihydro-dibenzazocine | Lindlar Catalyst (Pd/Pb/CaCO₃) | H₂ (1 atm), Quinoline, Solvent (e.g., EtOAc) | (Z)-5,6,11,12-Tetrahydrodibenz[b,f]azocine | Stereoselective alkene synthesis |
11,12-Didehydro-5,6-dihydro-dibenzazocine | Sodium/Lithium in Liquid Ammonia (Birch) | NH₃(l), ROH (e.g., EtOH), -78°C to -33°C | Complex mixture: Ring-reduced products ± trans-alkene | Access to dihydro/ tetrahydro aromatic analogs |
The final step in producing the target compound, 11,12-didehydro-5,6-dihydro-dibenz[b,f]azocine, hydrochloride, involves treating the free base alkynyl azocine with hydrochloric acid. This protonation occurs at the tertiary nitrogen atom within the azocine ring, forming a stable ammonium chloride salt [1] [2]. The primary driver for salt formation is the dramatic enhancement of aqueous solubility compared to the lipophilic free base. While the free base exhibits limited solubility in polar solvents, the hydrochloride salt readily dissolves in water, methanol, dimethyl sulfoxide (DMSO), and aqueous buffers (e.g., phosphate-buffered saline - PBS), enabling biological evaluation and conjugation chemistry in physiologically relevant media [1].
Salt formation is typically achieved by dissolving the free base in a dry aprotic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate) and treating it with a stoichiometric amount of HCl, commonly delivered as a solution in dioxane, diethyl ether, or isopropanol. Alternatively, bubbling gaseous HCl through a solution of the free base can be used. The hydrochloride salt usually precipitates directly from the reaction mixture as a crystalline or amorphous solid. Factors like solvent choice, HCl concentration, addition rate, and temperature critically influence the crystal form, particle size, hygroscopicity, and stability of the resulting salt [1] [2]. Recrystallization from solvents like ethanol/diethyl ether or acetone/water is often employed to purify the salt and obtain a defined crystalline form suitable for characterization and storage.
Table 3: Solubility Profile Comparison: Free Base vs. Hydrochloride Salt
Solvent System | Free Base Solubility | Hydrochloride Salt Solubility |
---|---|---|
Water | Very Low (< 0.1 mg/mL) | High (> 10 mg/mL, often >>50 mg/mL) |
Phosphate Buffered Saline (PBS) | Very Low | Moderate to High |
Methanol (MeOH) | Moderate | High |
Dimethyl Sulfoxide (DMSO) | High | High |
Dichloromethane (DCM) | High | Low |
n-Hexane | Low | Very Low |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: